molecular formula C7H5Cl2NO2 B8810743 1-(Dichloromethyl)-4-nitrobenzene CAS No. 619-78-3

1-(Dichloromethyl)-4-nitrobenzene

Cat. No.: B8810743
CAS No.: 619-78-3
M. Wt: 206.02 g/mol
InChI Key: KWWRZTBCOVYCIU-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4-nitrobenzene (CAS 63068-97-3) is a nitroaromatic compound with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol. It is synthesized via the deoxydichlorination of aldehydes using diphenyl sulfoxide (Ph₂SO) as a catalyst and oxalyl chloride as the chlorinating agent, yielding a colorless oil with a purity of 96% . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 6.78 (s, 1H, CHCl₂), 7.78 (m, 2H, aromatic H), 8.29 (m, 2H, aromatic H).
  • ¹³C NMR (CDCl₃): δ 70.2 (CHCl₂), 124.5–149.2 (aromatic carbons and nitro group) .

The dichloromethyl and nitro groups at the para position create a strong electron-withdrawing effect, influencing reactivity in substitution and coupling reactions. This compound is primarily utilized as an intermediate in organic synthesis for generating functionalized aromatic systems .

Properties

CAS No.

619-78-3

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

1-(dichloromethyl)-4-nitrobenzene

InChI

InChI=1S/C7H5Cl2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H

InChI Key

KWWRZTBCOVYCIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Physical Properties

The electronic and steric properties of substituents significantly alter reactivity, solubility, and applications. Below is a comparative table of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications/Reactivity
1-(Dichloromethyl)-4-nitrobenzene C₁₃H₉Cl₂NO₂ 282.12 Dichloromethyl (Cl₂CH-), nitro (para) Colorless oil Deoxydichlorination reactions
1-Chloromethyl-4-nitrobenzene C₇H₆ClNO₂ 171.58 Chloromethyl (ClCH₂-), nitro (para) Crystalline Phosphonate synthesis
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 157.55 Chloro (Cl-), nitro (para) Solid Precursor in dyes/pharmaceuticals
1-(Diphenylmethyl)-4-nitrobenzene C₁₉H₁₅NO₂ 289.33 Diphenylmethyl (Ph₂CH-), nitro (para) Solid Medicinal chemistry scaffolds
1-Chloro-4-(difluoromethyl)-2-nitrobenzene C₇H₄ClF₂NO₂ 207.56 Cl, difluoromethyl (CF₂H-), nitro (meta) Liquid Agrochemical intermediates
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene C₇H₅ClNO₄S 234.64 Cl, methylsulfonyl (SO₂CH₃), nitro (para) Solid Electrophilic substitution
Key Observations:
  • Electron-Withdrawing Effects : The dichloromethyl group in this compound is more electron-withdrawing than chloromethyl or methylsulfonyl groups, enhancing electrophilicity at the aromatic ring. This makes it reactive in nucleophilic aromatic substitutions .
  • Lipophilicity: Dichloromethyl and diphenylmethyl groups increase lipophilicity compared to mono-halogenated analogs, influencing solubility in organic solvents .
  • Steric Hindrance : The diphenylmethyl group in 1-(Diphenylmethyl)-4-nitrobenzene reduces reactivity in sterically demanding reactions but improves thermal stability .
Reactivity Trends:
  • Nucleophilic Substitution : Electron-withdrawing groups (e.g., nitro, sulfonyl) activate the ring for nucleophilic attack. For example, 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene undergoes rapid substitution with amines or thiols .
  • Reduction Potential: The nitro group in all analogs can be reduced to an amine, but dichloromethyl derivatives may require milder conditions to avoid side reactions .

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